

Comparative insect growth disruption by azadirachtin analogs

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Compound Focus: Azadirachtin

CAS No.: 11141-17-6

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Known Azadirachtin Analogs and Relative Activity

The table below lists several **azadirachtin** analogs based on recent scientific literature. It should be noted that while **Azadirachtin A** is consistently reported as the most significant compound, detailed comparative data on the growth disruption efficacy of other analogs is not fully established in the searched literature.

Analog Name	Key Characteristics and Notes on Activity	Primary Natural Source
Azadirachtin A	The most abundant and insecticidally active component; accounts for the majority of the biological activity in neem extracts [1] [2].	Seed kernels [1] [2]
Azadirachtin B	A major analog alongside Azadirachtin A, together comprising the vast majority of the azadirachtin component [2] [3].	Seed kernels [3]
11-epi-Azadirachtin D	An epimeric analog with a novel α -oriented 11-hydroxyl group, unlike the more common β -orientation [4]. Its specific bioactivity requires further comparison.	Seeds [4]

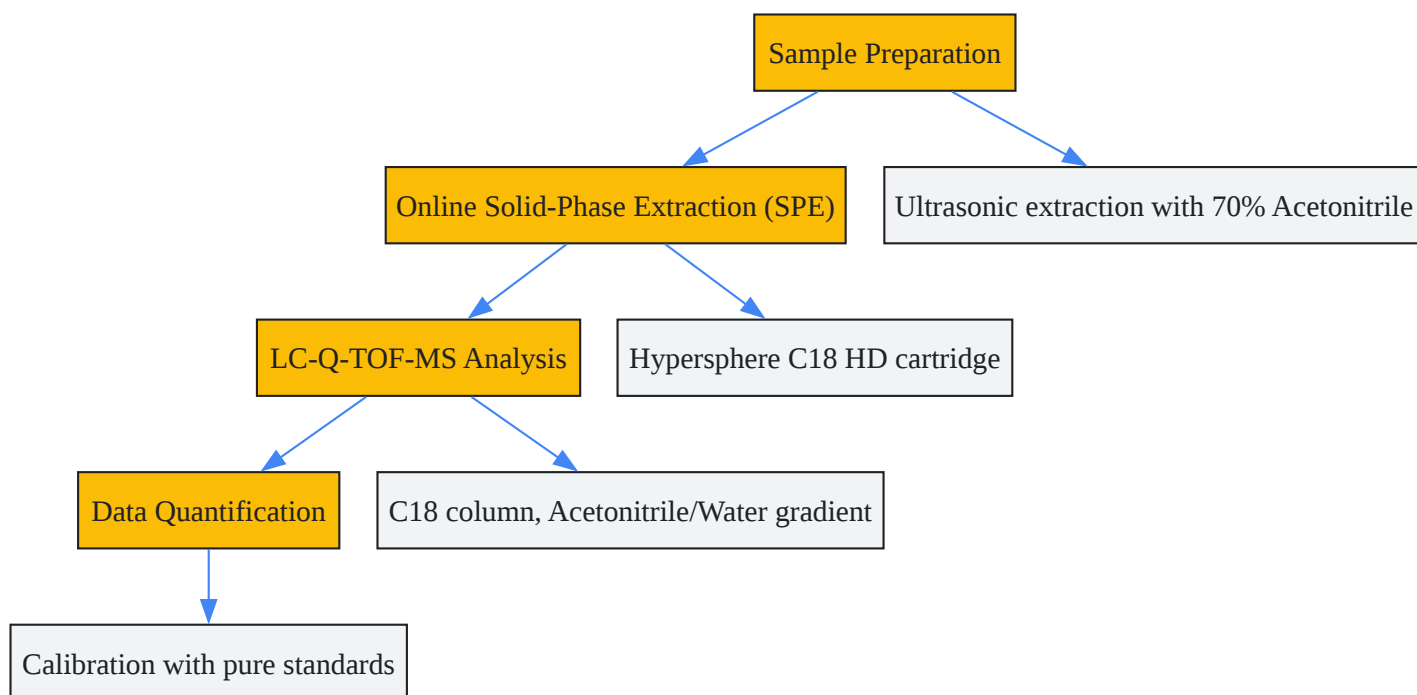
Analog Name	Key Characteristics and Notes on Activity	Primary Natural Source
Azadirachtin D	Often quantified alongside other analogs in analytical studies [3]. Its specific contribution to growth disruption is less documented than A and B.	Seeds, Leaves [3]
Azadirachtin H	Known to have a different orientation of the hydroxyl group at C-11 [4].	Seeds [4] [3]
Azadirachtin I	Isolated and identified as one of the multiple analogs present in the plant [3].	Seeds, Leaves [3]

Experimental Protocols for Isolation and Analysis

To conduct a comparative study, a reliable method for isolating and quantifying the individual analogs is crucial. The following protocol, adapted from recent research, outlines a robust procedure.

Objective: To simultaneously isolate, identify, and quantify multiple **azadirachtin** analogs from plant material or formulations.

Workflow Overview:



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Detailed Methodology:

• Sample Preparation:

- Homogenize neem seeds or leaves into a fine powder.
- Accurately weigh 0.10 g of the powder.
- Add 20 mL of 70% (v/v) acetonitrile and extract in an ultrasonic bath for 30 minutes. For seed kernels, repeat this extraction twice.
- Centrifuge the mixture at 5000 rpm for 5 minutes.
- Dilute the supernatant with water (e.g., 1 mL to 10 mL) and pass it through a 0.22 μm filter membrane before injection [3].

• Automated Online Solid-Phase Extraction (SPE):

- **System:** Use a system like Symbiosis Pico for full automation.
- **SPE Cartridge:** HySphere C18 HD has been validated for this purpose.
- **Loading:** Inject the sample (e.g., 35 μL) onto the SPE cartridge using 10% methanol as the loading phase to trap the analytes and wash away impurities [3].

- **Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS):**
 - **Chromatography:** Use a C18 analytical column (e.g., Zorbax Eclipse XDB, 150 mm × 2.1 mm, 3.5 μm). Employ a gradient elution with water (A) and acetonitrile (B), both containing 10 μM sodium acetate.
 - **Mass Spectrometry:** Operate the Q-TOF-MS in positive ionization mode with a mass scan range of m/z 50-800. Key parameters include a drying gas flow of 10 L/min, gas temperature of 350°C, and a capillary voltage of 4000 V [3].
- **Data Quantification:**
 - Prepare stock solutions of highly purified **azadirachtin** standards (A, B, D, H, I) to create calibration curves.
 - Use the LC-Q-TOF-MS data to identify analogs by mass and retention time and quantify them based on the calibration curves. This method has shown excellent linearity, precision, and low limits of detection (e.g., 0.34-0.76 ng/mL) [3].

Biosynthetic Origin of Limonoids

Understanding that **azadirachtin** is a **limonoid**, a class of triterpenoids, is key. Research using ¹³C glucose labeling in neem cell suspensions has confirmed that the isoprene units for limonoid biosynthesis are derived exclusively from the **cytosolic Mevalonic Acid (MVA) pathway**, not the plastidial MEP pathway [5]. This biosynthetic origin is a fundamental starting point for genetic or metabolic engineering studies.

Research Implications and Next Steps

The combination of advanced analytical chemistry and biosynthetic knowledge provides a powerful toolkit for researchers.

- **For Comparative Studies:** The LC-Q-TOF-MS protocol allows for the precise measurement of analog concentrations in different neem cultivars, tissues, or under different growth conditions, which can be correlated with bioactivity data.
- **For Discovery and Production:** Knowing the biosynthetic pathway opens doors to using synthetic biology. By expressing the key enzymes in a microbial host (like yeast), it may be possible to produce specific, potent analogs more efficiently than through plant extraction [6] [2].

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